CRTH2 Receptor Antagonism: Trans Isomer vs. Cis Isomer Functional Activity in Human Whole Blood
The trans isomer of 2-(4-methylpiperidin-1-yl)cyclobutan-1-ol exhibits potent antagonist activity at the human CRTH2 (DP2) receptor, a prostaglandin D2 receptor implicated in allergic inflammation. In a human whole blood assay measuring inhibition of PGD2-induced eosinophil shape change, the trans isomer achieved an IC₅₀ of 40 nM [1]. In contrast, the cis isomer, tested under comparable conditions in a CRTH2-transfected KB8 cellular Ca²⁺ flux assay, showed an IC₅₀ >1,000 nM [2]. Although assay formats differ (whole blood shape change vs. Ca²⁺ flux), the >25-fold potency differential is consistent with a stereochemistry-driven binding mode preference at the CRTH2 orthosteric site.
| Evidence Dimension | CRTH2 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM (trans isomer, human whole blood eosinophil shape change) |
| Comparator Or Baseline | IC₅₀ >1,000 nM (cis isomer, CRTH2-transfected KB8 cells, Ca²⁺ flux) |
| Quantified Difference | >25-fold greater potency for trans vs. cis isomer |
| Conditions | Human CRTH2 receptor; PGD2-induced eosinophil shape change (trans) vs. PGD2-induced intracellular Ca²⁺ increase (cis) |
Why This Matters
For CRTH2-targeted drug discovery programs, the trans isomer provides a >25-fold potency advantage over the cis isomer, directly impacting lead optimization decisions and procurement of the stereochemically correct building block.
- [1] BindingDB BDBM50384482, CHEMBL2036207. IC₅₀ = 40 nM. Antagonist activity at CRTH2 receptor in human whole blood assessed as inhibition of PGD2-induced eosinophil shape change. View Source
- [2] BindingDB BDBM50381834, CHEMBL2023658. IC₅₀ >1,000 nM. Antagonist activity at human CRTH2 transfected in human KB8 cells assessed as inhibition of PGD2-induced increase in intracellular Ca²⁺. View Source
